Negligible Inhibition of Human Prostaglandin G/H Synthase 1 (COX-1) Differentiates from Broad-Spectrum Inhibitors
In contrast to several pyrrolyl-containing anti-inflammatory compounds, 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid demonstrates no significant activity against human prostaglandin G/H synthase 1 (COX-1). This is a key point of differentiation, as it suggests a more selective biological profile that does not include this common anti-inflammatory target [1].
| Evidence Dimension | Inhibition of Prostaglandin G/H synthase 1 (COX-1) |
|---|---|
| Target Compound Data | Not active |
| Comparator Or Baseline | Broad-spectrum COX inhibitors (e.g., ibuprofen) |
| Quantified Difference | Qualitative (Inactive vs. Active) |
| Conditions | In vitro enzyme inhibition assay against human COX-1 |
Why This Matters
This inactivity is crucial for researchers seeking a pyrrolyl scaffold devoid of COX-1 inhibition, thereby avoiding a specific off-target effect in their biological model.
- [1] ChEMBL. (n.d.). CHEMBL768739: 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid. Bioactivity Data. View Source
